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Compound of Interest

Compound Name: 5-(Trifluoromethyl)nicotinic acid

Cat. No.: B145065 Get Quote

An In-depth Technical Guide to 5-
(Trifluoromethyl)nicotinic Acid
This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and synthesis of 5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of

nicotinic acid. This document is intended for researchers, scientists, and professionals in the

fields of drug development and medicinal chemistry.

Molecular Structure and Chemical Formula
5-(Trifluoromethyl)nicotinic acid is a synthetic organic compound. Its molecular structure

consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one

nitrogen atom. A trifluoromethyl group (-CF3) is attached at the 5-position of the pyridine ring,

and a carboxylic acid group (-COOH) is located at the 3-position.[1][2]

The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid

functionality makes it a valuable intermediate in the synthesis of biologically active molecules.

[1][2] It is typically a white to off-white crystalline solid at room temperature.[1][3]

Chemical Formula: C₇H₄F₃NO₂[3][4]

IUPAC Name: 5-(trifluoromethyl)pyridine-3-carboxylic acid[4]
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Synonyms: 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 5-Trifluoromethylinicotinic acid, 3-

Carboxy-5-(trifluoromethyl)pyridine[3][4]

Molecular Visualization:

Caption: Molecular structure of 5-(Trifluoromethyl)nicotinic acid.

Physicochemical Data
The following table summarizes the key quantitative data for 5-(Trifluoromethyl)nicotinic
acid.

Property Value Reference(s)

Molecular Weight 191.11 g/mol [3][4]

CAS Number 131747-40-5 [3][4]

Melting Point 184-189 °C [5]

Boiling Point 277.5 ± 40.0 °C (Predicted) [5]

Density 1.484 ± 0.06 g/cm³ (Predicted) [5]

pKa 3.04 ± 0.10 (Predicted) [5]

LogP 1.3 [6]

Experimental Protocols
Synthesis of 5-(Trifluoromethyl)nicotinic Acid
A general procedure for the synthesis of 5-(trifluoromethyl)nicotinic acid involves the

reaction of 3-bromo-5-(trifluoromethyl)pyridine with a source of carbon dioxide, typically through

a lithium-halogen exchange reaction followed by carboxylation.[5]

Experimental Workflow:
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Start: 3-Bromo-5-(trifluoromethyl)pyridine in Toluene Cool to -75 °C Add BuLi and MgCl2/THF solution Stir for 20 minutes at -75 °C Add dry ice (CO2) Warm to room temperature and stir for 3 hours Aqueous workup with NaOH and ether extraction Acidify aqueous phase with HCl Extract with ether Dry organic phases and evaporate solvent Precipitate with dichloromethane Filter and dry the product End: 5-(Trifluoromethyl)nicotinic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-(Trifluoromethyl)nicotinic acid.

Detailed Methodology:

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene and cool the

solution to -75 °C.[5]

Slowly add a mixed solution of 1.6 M n-butyllithium in hexane (9.96 mL, 15.9 mmol) and 2 M

butylmagnesium chloride in diethyl ether (3.98 mL, 8 mmol) in 10 mL of THF to the reaction

mixture.[5]

Stir the reaction mixture at -75 °C for 20 minutes after the addition is complete.[5]

Add 20 g (454 mmol) of dry ice to the reaction mixture and continue stirring at -75 °C for

another 20 minutes.[5]
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Allow the reaction to warm to room temperature and stir for 3 hours.[5]

Quench the reaction with 50 mL of 1 M sodium hydroxide solution and extract the aqueous

phase twice with diethyl ether.[5]

Acidify the aqueous phase to an acidic pH with 4 M hydrochloric acid.[5]

Extract the acidified aqueous phase three times with diethyl ether.[5]

Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.[5]

Treat the residue with dichloromethane to induce precipitation.[5]

Collect the precipitate by filtration and dry it in a circulating air dryer at 55 °C to yield the final

product, 5-(trifluoromethyl)nicotinic acid.[5]

Characterization Protocols
While specific experimental spectra for 5-(trifluoromethyl)nicotinic acid are not readily

available in the cited literature, standard characterization would involve Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The expected spectral features are outlined below based on the known structure and data from

analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts

would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic

acid groups.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in

the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to

coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would

also be significantly affected by the substituents.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three

equivalent fluorine atoms of the trifluoromethyl group.[7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional

groups present:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

C-F stretch (trifluoromethyl group): Strong absorption bands in the region of 1100-1300

cm⁻¹.

Aromatic C-H and C=C/C=N stretches: Characteristic absorptions in the aromatic fingerprint

region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (191.11 g/mol ). Fragmentation patterns would likely involve the loss of

the carboxylic acid group (-COOH, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the biological activity

and associated signaling pathways of 5-(trifluoromethyl)nicotinic acid. However, the

structural motifs present in the molecule, namely the nicotinic acid core and the trifluoromethyl

group, are of significant interest in medicinal chemistry and drug discovery.

Nicotinic Acid Analogs: Nicotinic acid (Vitamin B3) and its derivatives are known to modulate

lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A

(GPR109A).[8] They are also known to inhibit cytochrome P450 enzymes.[8] Derivatives of

nicotinic acid have been explored for a wide range of therapeutic applications, including as

antibacterial agents.[1]
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Trifluoromethyl-Containing Compounds: The incorporation of a trifluoromethyl group into a

molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to

biological targets. This strategy is widely employed in the development of pharmaceuticals

and agrochemicals.[2]

Given the absence of direct evidence, it is plausible that 5-(trifluoromethyl)nicotinic acid
could exhibit biological activity by interacting with targets of nicotinic acid or that its

trifluoromethyl group could confer novel pharmacological properties. However, this remains

speculative without dedicated biological evaluation.

Logical Relationship for Potential Biological Investigation:

5-(Trifluoromethyl)nicotinic Acid

Hypothesis: Potential Biological Activity

In vitro / In vivo Screening

Target Identification

Signaling Pathway Analysis

Lead Optimization

Click to download full resolution via product page

Caption: A logical workflow for investigating the biological activity of the compound.
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Further research is required to elucidate the specific biological targets and mechanisms of

action of 5-(trifluoromethyl)nicotinic acid to fully understand its potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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